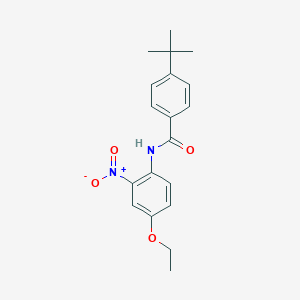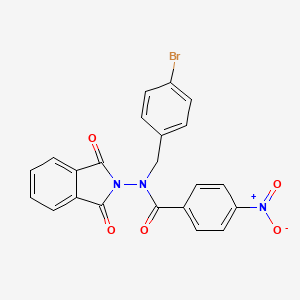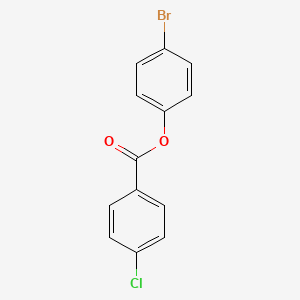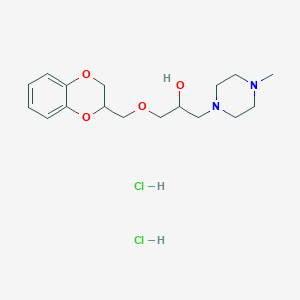![molecular formula C19H24O4 B5153947 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5153947.png)
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene, also known as EMD-386088, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzene derivatives and has been found to exhibit promising properties for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene is not fully understood, but it has been found to act as a selective serotonin 5-HT6 receptor antagonist. This receptor is involved in the regulation of various physiological processes, including learning and memory, mood, and appetite. By blocking the 5-HT6 receptor, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene may modulate these processes and have therapeutic effects in various diseases.
Biochemical and Physiological Effects
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to have several biochemical and physiological effects, including inhibition of cancer cell growth, vasodilation, and modulation of cognitive processes. In cancer cells, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer effects. In cardiovascular diseases, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to induce vasodilation by activating endothelial nitric oxide synthase (eNOS) and increasing the production of nitric oxide. In cognitive processes, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to improve memory and learning in animal models, which may have implications for the treatment of cognitive disorders.
Advantages and Limitations for Lab Experiments
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has several advantages for lab experiments, including its high purity and stability, its well-defined structure, and its selective pharmacological activity. However, there are also some limitations to using 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene in lab experiments, including its limited solubility in aqueous solutions, its potential toxicity at high doses, and its limited availability.
Future Directions
There are several future directions for the study of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene, including its potential therapeutic applications in various diseases, its mechanism of action, and its pharmacological properties. Some of the potential future directions for the study of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene include:
- Further studies on the anti-cancer effects of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene and its potential use in cancer therapy
- Studies on the cognitive effects of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene and its potential use in the treatment of cognitive disorders
- Studies on the cardiovascular effects of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene and its potential use in the treatment of hypertension and other cardiovascular diseases
- Studies on the pharmacokinetics and pharmacodynamics of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene, including its absorption, distribution, metabolism, and excretion in vivo
- Development of new analogs of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene with improved pharmacological properties and therapeutic potential.
Conclusion
In conclusion, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene is a promising chemical compound that has been studied for its potential therapeutic applications in various fields. Its synthesis method has been optimized for various applications, and its scientific research application has been studied extensively. 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to have several biochemical and physiological effects, including inhibition of cancer cell growth, vasodilation, and modulation of cognitive processes. While there are some limitations to using 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene in lab experiments, there are also several future directions for its study and development.
Synthesis Methods
The synthesis of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene involves the reaction between 1,2-dimethoxybenzene and 4-ethylphenol in the presence of potassium carbonate as a base. The resulting product is then reacted with 2-chloroethyl ethyl ether and sodium hydride to produce the final compound. The synthesis of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been reported in several scientific publications, and the purity and yield of the compound have been optimized for various applications.
Scientific Research Applications
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been studied for its potential therapeutic applications in several fields, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to act as a selective serotonin 5-HT6 receptor antagonist, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. In cancer research, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to inhibit the growth of cancer cells in vitro and in vivo, which may have implications for the development of new cancer therapies. In cardiovascular diseases, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to have vasodilatory effects, which may have implications for the treatment of hypertension and other cardiovascular diseases.
properties
IUPAC Name |
1-ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-3-16-8-10-17(11-9-16)22-14-12-21-13-15-23-19-7-5-4-6-18(19)20-2/h4-11H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZUZWTWUUBVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5153867.png)

![isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5153878.png)
![3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)


![(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5153903.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5153904.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5153907.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5153913.png)
![2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B5153928.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
![3-chloro-N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153945.png)